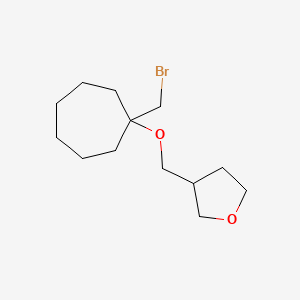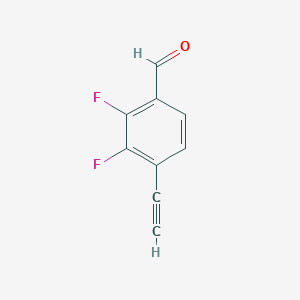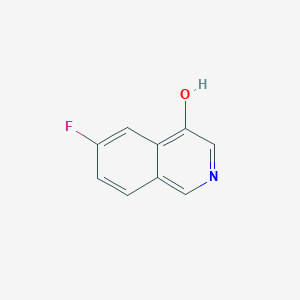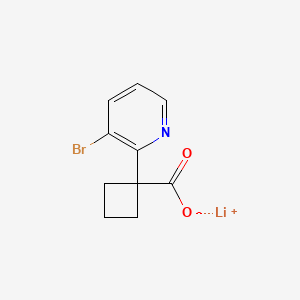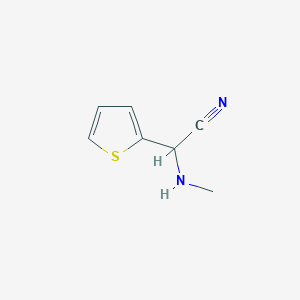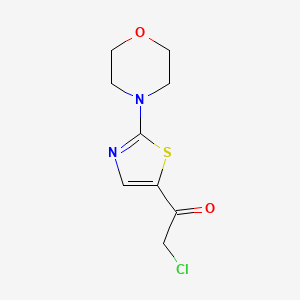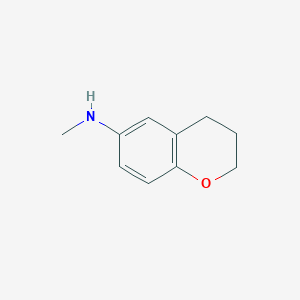![molecular formula C7H14ClNO B15303559 Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)
Octahydropyrano[2,3-c]pyrrole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydropyrano[2,3-c]pyrrole hydrochloride: is a heterocyclic compound with a unique structure that combines a pyrrole ring and a pyran ringIts molecular formula is C7H14ClNO, and it has a molecular weight of 163.64 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Annulation of the Pyran Ring: One of the primary methods for synthesizing octahydropyrano[2,3-c]pyrrole hydrochloride involves the addition of a pyran ring to an existing pyrrole ring. This can be achieved through intramolecular heterocyclization involving the O-nucleophilic center.
Intramolecular Cyclization: Another approach involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octahydropyrano[2,3-c]pyrrole hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyran rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Octahydropyrano[2,3-c]pyrrole hydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for designing new molecules with potential biological activity .
Biology and Medicine: Its structural features may contribute to its activity as a ligand for certain biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a useful compound for various industrial applications .
Mecanismo De Acción
The mechanism of action of octahydropyrano[2,3-c]pyrrole hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure may allow it to bind to these targets and modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Pyrano[3,4-c]pyrrole: This compound shares a similar core structure but differs in the position of the pyran ring.
Pyrrolo[3,4-c]pyridine: Another related compound with a pyridine ring instead of a pyran ring.
Spiro Compounds: These compounds have a spiro linkage between the pyrrole and pyran rings, resulting in a different three-dimensional structure.
Uniqueness: Octahydropyrano[2,3-c]pyrrole hydrochloride is unique due to its specific ring fusion pattern and the presence of a hydrochloride salt. This structural arrangement may confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h6-8H,1-5H2;1H |
Clave InChI |
GGEXIOSDMKMXTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNCC2OC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


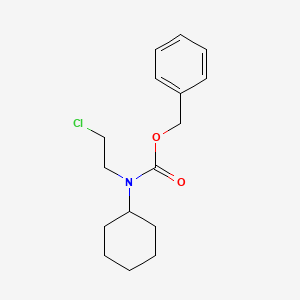
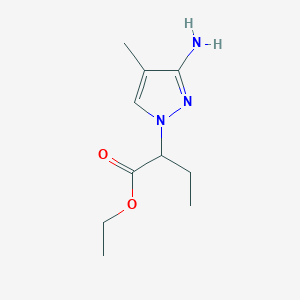
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
